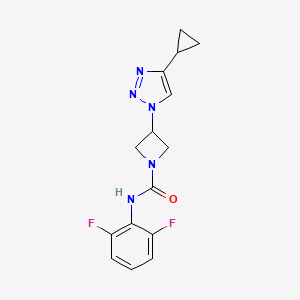

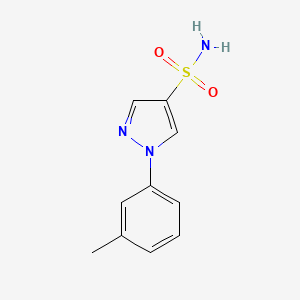

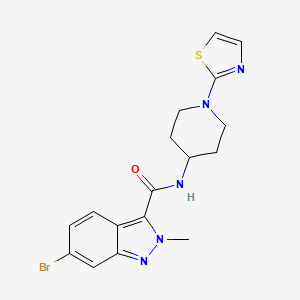

![molecular formula C16H15N3O2 B2716615 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide CAS No. 868970-55-2](/img/structure/B2716615.png)

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide” is a chemical compound with the linear formula C10H11N3O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using various methods . For instance, the optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Radiolabelling and Imaging

One significant application of related compounds is in the development of radiolabelled agents for imaging. For instance, [11C]L-159,884, a compound related by its structural motif, has been utilized as a potent and selective ligand for the AT1 receptor, demonstrating its utility in angiotensin II receptor imaging. This application is crucial for understanding cardiovascular and renal pathologies (Hamill et al., 1996).

N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, closely related to the chemical structure , offers a versatile platform for generating new types of stable N-heterocyclic carbenes. These carbenes have been synthesized and characterized for their potential applications in catalysis and organic synthesis (Alcarazo et al., 2005).

Pharmacological Potential

The pharmacology of imidazo[1,2-a]pyridines is of growing interest due to the bicyclic system's broad range of applications in medicinal chemistry. Studies have categorized these compounds into enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting their potential as therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Antiulcer Agents

Research on 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents showcases another application. These compounds have been synthesized with the aim to explore their antisecretory and cytoprotective properties, indicating the scaffold's utility in developing new therapeutic agents for treating ulcerative conditions (Starrett et al., 1989).

Therapeutic Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, and antileishmanial activities, among others. This makes it a valuable scaffold for the development of novel therapeutic agents and drug-like chemical libraries (Deep et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-14-7-5-12(6-8-14)16(20)17-10-13-11-19-9-3-2-4-15(19)18-13/h2-9,11H,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBACLDOMLDNRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)

![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)